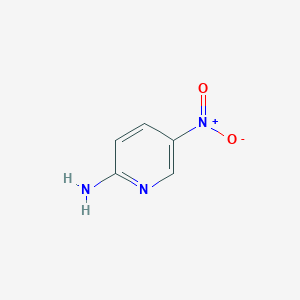

2-Amino-5-nitropyridine

Description

Properties

IUPAC Name |

5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSBCCAHDVCHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Record name | 2-amino-nitropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063357 | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00132 [mmHg] | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4214-76-0 | |

| Record name | 2-Amino-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-nitropyridine: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-5-nitropyridine (2A5NP), a pivotal building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of this versatile molecule. We will explore its fundamental physicochemical characteristics, delve into detailed and validated synthetic protocols, analyze its spectroscopic signature, and discuss its role as a precursor to a range of functional molecules, from pharmaceuticals to specialized dyes. The causality behind experimental choices and the mechanistic underpinnings of its reactivity will be emphasized throughout.

Introduction: The Strategic Importance of this compound

This compound (2A5NP) is a substituted pyridine derivative characterized by the presence of an electron-donating amino group at the 2-position and a potent electron-withdrawing nitro group at the 5-position.[1] This electronic arrangement imparts a unique reactivity profile, making it a highly valuable and versatile intermediate in organic synthesis.[2] The pyridine core is a common motif in numerous natural products and pharmaceuticals, and the specific functionalization of 2A5NP allows for its incorporation into a diverse array of complex molecular architectures.[3]

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key starting material for the synthesis of various therapeutic agents, including anti-inflammatory, antimicrobial, and central nervous system (CNS) targeted drugs.[1][2] Furthermore, its utility extends to the agrochemical sector as a precursor for herbicides and fungicides, and in materials science for the development of nonlinear optical (NLO) materials and specialized dyes.[1][3] This guide aims to provide a detailed exploration of the core chemical principles and practical methodologies associated with this compound, enabling researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application. This section details the key characteristics of this compound.

Physical Properties

This compound typically presents as a yellow crystalline powder with no distinct odor.[1] Its physical properties are summarized in the table below. The compound is sparingly soluble in water but shows good solubility in solvents like methanol and chloroform.[1] It is also noted to be light-sensitive, necessitating storage in a dark, cool, and dry environment.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₃O₂ | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Appearance | Yellow crystalline powder | [1][4] |

| Melting Point | 185-190 °C | |

| pKa | 2.82 ± 0.13 (Predicted) | [1] |

| Solubility in Water | 1.6 g/L | |

| CAS Number | 4214-76-0 | [4] |

Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature. A comprehensive analysis of its NMR, IR, and Mass spectra is crucial for reaction monitoring and product characterization.

-

¹H NMR Spectrum: The proton NMR spectrum of this compound displays three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group and the electron-donating amino group significantly influence the chemical shifts of these protons.

-

H6 (δ ≈ 8.9 ppm, d): This proton, being ortho to the strongly electron-withdrawing nitro group, is the most deshielded and appears furthest downfield. It appears as a doublet due to coupling with H4.

-

H4 (δ ≈ 8.1 ppm, dd): This proton is coupled to both H3 and H6, resulting in a doublet of doublets. Its chemical shift is influenced by both the adjacent nitro group and the meta-positioned amino group.

-

H3 (δ ≈ 6.5 ppm, d): This proton is ortho to the electron-donating amino group and is therefore the most shielded of the ring protons, appearing furthest upfield. It appears as a doublet due to coupling with H4.

-

-NH₂ (δ ≈ 7.0 ppm, br s): The protons of the amino group typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectrum: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon.

-

C2 (attached to -NH₂): Expected to be significantly upfield due to the shielding effect of the amino group.

-

C5 (attached to -NO₂): Expected to be downfield due to the deshielding effect of the nitro group.

-

C6 and C4: These carbons will be deshielded due to their proximity to the nitro group.

-

C3: This carbon will be shielded due to its proximity to the amino group.

-

The IR spectrum of this compound provides key information about its functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Characteristic sharp peaks for the C-H bonds on the pyridine ring.

-

N-H Bending (1600-1650 cm⁻¹): A strong absorption due to the scissoring vibration of the amino group.

-

C=C and C=N Stretching (1400-1600 cm⁻¹): Multiple bands corresponding to the vibrations of the pyridine ring.

-

N-O Stretching (Asymmetric) (1500-1550 cm⁻¹): A very strong absorption characteristic of the nitro group.

-

N-O Stretching (Symmetric) (1300-1350 cm⁻¹): Another strong absorption for the nitro group.

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways include:

-

Loss of NO₂ (M - 46): Fragmentation of the nitro group is a common pathway, leading to a peak at m/z = 93.

-

Loss of HCN from the pyridine ring: A characteristic fragmentation for pyridine derivatives.

Synthesis of this compound: Protocols and Mechanistic Insights

The most prevalent and industrially viable method for the synthesis of this compound is the electrophilic nitration of 2-aminopyridine.[1]

Electrophilic Nitration of 2-Aminopyridine

The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. However, the exocyclic amino group can also be protonated. The regioselectivity for the 5-position is a result of a complex interplay of electronic and steric factors.

Mechanism of Nitration: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

Figure 1: Simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial for the generation of a sufficient concentration of the highly electrophilic nitronium ion. The reaction is typically carried out at a controlled temperature to prevent side reactions and ensure the selective formation of the 5-nitro isomer. Dichloroethane is used as a solvent to facilitate mixing and temperature control.

Reagents and Equipment:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

1,2-Dichloroethane

-

Ice-water bath

-

Reaction vessel with stirring and dropping funnel

-

pH meter or pH paper

Step-by-Step Procedure:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.[5]

-

Cool the mixture to below 10 °C using an ice-water bath.

-

Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise over a period of 1-2 hours, ensuring the temperature remains below 10 °C. The reaction mixture will change color from light yellow to red-wine.[5]

-

After the addition is complete, allow the reaction to stir for an additional 12 hours, letting it slowly warm to room temperature.[5]

-

Upon completion, carefully quench the reaction by pouring the mixture into ice water.

-

Neutralize the solution by washing with water until the pH reaches approximately 5.8.[5]

-

Separate the organic layer and recover the dichloroethane under reduced pressure.

-

The residue is then poured into ice water to precipitate a dark yellow solid.[5]

-

Filter the solid, wash with cold water, and dry to obtain this compound. Expected Yield: ~91.67% with a purity of >98% (HPLC).[5]

Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and comparing it to the literature value (185-190 °C), and by spectroscopic analysis (NMR, IR, MS) as detailed in Section 2.2.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.

Reactions at the Amino Group

The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation.

The diazotization of this compound, by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid), yields a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo dyes. The electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the diazonium salt, facilitating the coupling reaction.

Figure 2: General scheme for the synthesis of azo dyes from this compound.

Nucleophilic Aromatic Substitution (SNAAr)

While the pyridine ring is generally electron-deficient, the presence of the strong electron-withdrawing nitro group further activates the ring towards nucleophilic attack. This allows for the displacement of suitable leaving groups at positions ortho and para to the nitro group. While this compound itself does not have a leaving group in these positions, it is a precursor to molecules that do. For example, the amino group can be converted to a better leaving group, or the molecule can be further functionalized.

Application in Drug Synthesis: Synthesis of Sulfapyridine Analogs

2-Aminopyridine and its derivatives are foundational in the synthesis of sulfa drugs. For instance, Sulfapyridine, an early antibacterial, is synthesized from 2-aminopyridine. By analogy, this compound can be used to generate novel sulfonamide derivatives with potentially enhanced or modified biological activities. The general synthetic route involves the reaction of the aminopyridine with a substituted benzenesulfonyl chloride.

Illustrative Protocol: Synthesis of a Sulfapyridine Analog

-

Acylation: React this compound with p-acetylaminobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the N-acylated sulfonamide.

-

Hydrolysis: The acetyl protecting group is then removed by acid or base hydrolysis to yield the final sulfonamide drug candidate.

Figure 3: Synthetic pathway to a Sulfapyridine analog from this compound.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling any chemical reagent.

-

Toxicity: this compound exhibits moderate acute toxicity upon inhalation, ingestion, or skin contact.[1] Prolonged exposure may cause irritation to the eyes, skin, and respiratory system.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents, acids, and bases.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a unique combination of reactivity and versatility. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for the construction of complex molecules with significant biological and material applications. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, with the aim of empowering researchers to confidently and effectively utilize this important chemical entity in their work. A thorough understanding of the principles outlined herein will undoubtedly facilitate innovation in drug discovery and materials science.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

- Rajkumar, M. A., Xavier, S. S. J., Anbarasu, S., Mejeba, X. M., & Devarajan, P. A. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1773-1779.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1773-1779.

Sources

Physicochemical Profiling of 2-Amino-5-nitropyridine

From Crystal Engineering to Pharmaceutical Application

Executive Summary & Chemical Identity[1]

2-Amino-5-nitropyridine (2A5NP) is a high-value heterocyclic scaffold characterized by a "push-pull" electronic structure. It serves two distinct high-tech sectors: pharmaceutical development , where it acts as a precursor for kinase inhibitors and CNS-targeting drugs, and materials science , where its non-linear optical (NLO) properties are exploited for laser frequency doubling.

This guide provides a rigorous analysis of its physical properties, solid-state behavior, and handling protocols, moving beyond basic safety data sheets to actionable research insights.

| Property | Data |

| CAS Number | 4214-76-0 |

| Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol |

| Appearance | Yellow crystalline powder |

| IUPAC Name | 5-Nitropyridin-2-amine |

| SMILES | Nc1ccc(cn1)=O |

The Solid State: Crystal Physics & NLO Potential[8]

The utility of 2A5NP in photonics stems from its molecular geometry. It features an electron-donating amino group (

2.1 The "Push-Pull" Mechanism

The dipole moment runs along the molecular axis. For Second Harmonic Generation (SHG) applications, the goal is to crystallize the molecule in a non-centrosymmetric space group.

Figure 1: The electronic "push-pull" mechanism responsible for the compound's yellow color and NLO susceptibility.

2.2 Crystal Engineering Context

While the neutral molecule has a strong dipole, it often crystallizes in centrosymmetric arrangements (dipoles cancel out) due to antiparallel stacking. To unlock high-efficiency SHG (e.g., >10x KDP), researchers often convert 2A5NP into salts (e.g., 2-amino-5-nitropyridinium sulfamate or chloride ). The protonation of the pyridine nitrogen disrupts the antiparallel stacking, enforcing a non-centrosymmetric lattice [1].

Thermodynamic & Physical Properties

Accurate thermodynamic data is critical for process chemistry (e.g., recrystallization design) and formulation.

3.1 Thermal Profile

The melting point is a primary purity indicator. A sharp endotherm at 186-188°C indicates high purity. Broader ranges (e.g., 182-186°C) suggest isomer contamination (often 2-amino-3-nitropyridine).

| Parameter | Value / Range | Notes |

| Melting Point | 186 – 188 °C | Sharp endotherm (DSC) [2][3]. |

| Boiling Point | ~255 °C | Predicted; decomposition likely occurs before boiling. |

| Density | ~1.455 g/cm³ | Estimated solid density. |

| Flash Point | 224 °C | Theoretical.[2] |

| pKa | 2.82 ± 0.13 | Weak base due to electron-withdrawing |

3.2 Solubility & Partitioning

2A5NP exhibits a "Goldilocks" solubility profile—sparingly soluble in water (making isolation from aqueous nitration easy) but soluble in polar aprotic solvents (facilitating nucleophilic substitution reactions).

| Solvent | Solubility | Application Relevance |

| Water | Sparingly (1.6 g/L) | Product precipitates easily during synthesis. |

| Ethanol | Moderate (Hot) | Ideal for recrystallization. |

| Acetone | Soluble | Good for transfer/dissolution. |

| DMSO | Highly Soluble | Standard solvent for biological assays (NMR/Screening). |

| Chloroform | Soluble | Used for extraction. |

Spectroscopic Fingerprint

Use these peaks to validate identity during QC.

-

UV-Vis: Strong absorption in the near-UV/blue region (~300-400 nm) due to the

charge transfer band. This absorption tail is why the powder appears yellow. -

IR (Infrared):

- : N-H stretching (primary amine).

-

&

-

1H NMR (DMSO-d6): Distinct aromatic patterns. The proton adjacent to the nitro group is highly deshielded.

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: To remove isomer impurities and achieve >99% purity for NLO crystal growth or pharma usage.

-

Dissolution: Place 10 g of crude 2A5NP in a flask. Add 95% Ethanol (approx. 15 mL/g) and heat to reflux until fully dissolved.

-

Filtration: Filter the hot solution through a sintered glass funnel to remove insoluble mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (controlled cooling rate of 5°C/hour yields better crystals). Then, cool to 4°C.

-

Isolation: Filter the yellow needles.

-

Drying: Vacuum dry at 50°C for 4 hours.

-

QC Check: Verify MP is >186°C.

Protocol B: Synthesis Logic (Nitration)

Context: The standard industrial route involves the nitration of 2-aminopyridine.[1]

Figure 2: Synthesis workflow via nitration. Note that temperature control is critical to minimize the 3-nitro isomer.

References

-

Crystal Structure & NLO Salts: Crystal structure of 2-amino-5-nitropyridinium sulfamate. ResearchGate.

-

General Physical Properties: this compound (4214-76-0) Chemical Properties.[1][3][4][2][5] ChemicalBook.[6]

-

Safety & Specifications: this compound Technical Data Sheet. Sigma-Aldrich.[2]

-

Spectral Data: this compound IR and Mass Spectra. NIST Chemistry WebBook.

-

Synthesis & Applications: Preparation method of 5-nitro-2-aminopyridine.[5] Google Patents (CN104447522A).

Sources

Technical Guide: 2-Amino-5-nitropyridine Molecular Architecture & Application

[1]

Part 1: Executive Summary — The "Push-Pull" Scaffold

2-Amino-5-nitropyridine (2A5NP) is not merely a pyridine derivative; it is a prototypical "push-pull" conjugated system.[1] Its utility in drug discovery and materials science stems directly from the electronic tension between the electron-donating amino group (

For the medicinal chemist, this molecule is a high-value scaffold.[1][2][3] It serves as the gateway to 2,5-diaminopyridines , which are critical precursors for imidazopyridine-based kinase inhibitors and fluoroquinolone antibiotics.[1] For the materials scientist, its non-centrosymmetric crystal packing and high molecular hyperpolarizability make it a candidate for non-linear optical (NLO) applications.[1]

This guide moves beyond basic properties to explore the structural causality of its reactivity, optimized synthesis protocols, and its role as a pharmacophore building block.[1]

Part 2: Molecular Architecture & Crystallography[1]

Electronic Structure: The Dipole Driver

The reactivity of 2A5NP is dictated by its resonance structures.[1] The amino group "pushes" electron density into the ring, while the nitro group "pulls" it.

-

Consequence 1 (Basicity): The ring nitrogen is significantly less basic (pKa ~2.[1]8) than unsubstituted 2-aminopyridine (pKa ~6.[1]86) because the lone pair is delocalized into the nitro group.[1]

-

Consequence 2 (Nucleophilicity): The exocyclic amino nitrogen retains nucleophilic character but is attenuated, requiring stronger electrophiles for functionalization compared to standard anilines.[1]

Crystallographic Packing: The Motif

In the solid state, 2A5NP exhibits a planar conformation which maximizes

-

Hydrogen Bonding: It forms extensive intermolecular hydrogen bond networks.[1] The amino protons act as donors to the nitro oxygen atoms and the ring nitrogen of adjacent molecules.

-

The Motif: Crystallographic analysis reveals a specific

supramolecular synthon.[1][4] This creates rigid, hydrogen-bonded sheets that result in high melting points (~188°C) and low solubility in non-polar solvents.[1]

Expert Insight: When designing co-crystals for solubility enhancement, target the ring nitrogen with strong hydrogen bond donors (like carboxylic acids), as the amino group is already engaged in self-association.

Part 3: Synthetic Engineering & Process Optimization[1]

The Nitration Mechanism (The "Nitramine Rearrangement")

Direct nitration of 2-aminopyridine is not a simple electrophilic aromatic substitution.[1]

-

Protonation: In mixed acid (

), the ring nitrogen is protonated, deactivating the ring.[1] -

Nitramine Formation: The nitronium ion (

) attacks the exocyclic amine first, forming a nitramine intermediate .[1] -

Rearrangement: Under acid catalysis and heat, the nitro group migrates from the amine nitrogen to the carbon ring (positions 3 and 5).[1] Position 5 is thermodynamically favored due to less steric hindrance and better conjugation.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical process control points to maximize the 5-nitro isomer over the 3-nitro impurity.

Caption: Optimized synthesis workflow highlighting the temperature-dependent rearrangement step essential for isomeric purity.

Part 4: Reactivity Profile in Drug Discovery

2A5NP is rarely the final drug; it is the scaffold.[1] Its primary utility lies in its reduction to 2,5-diaminopyridine , a highly unstable intermediate that must be trapped immediately to form heterocycles.[1]

The "Trap-and-Cyclize" Strategy

Because 2,5-diaminopyridine oxidizes rapidly in air (turning black), researchers must employ a "one-pot" reduction-cyclization strategy.[1]

Common Pathways:

-

Imidazo[1,2-a]pyridines: Reaction with

-haloketones.[1] Key scaffold for kinase inhibitors (e.g., targeting PI3K or CDK).[1] -

Triazolo[1,5-a]pyridines: Reaction with nitriles or anhydrides.[1]

Visualization: The Reactivity Tree

Caption: Reactivity map demonstrating the conversion of 2A5NP into high-value pharmaceutical heterocycles.

Part 5: Experimental Protocols

Protocol: Synthesis of this compound

Note: This protocol relies on the nitramine rearrangement mechanism.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 80 mL of conc.

. Cool to 0–5°C using an ice-salt bath.[1] -

Addition: Add 2-aminopyridine in small portions. Caution: Exothermic.[1] Ensure internal temperature stays <10°C.[1]

-

Nitration: Add fuming

(12 mL) dropwise over 30 minutes, maintaining <10°C. -

Rearrangement (Critical Step): Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 45–50°C for 2 hours. This thermal step drives the nitro group from the amine nitrogen to the C-5 position.[1]

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice.

-

Neutralization: Adjust pH to ~8 using ammonium hydroxide (

). The product will precipitate as a yellow solid.[1][6] -

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove the minor 3-nitro isomer (which is more soluble in ethanol).[1]

Validation Criteria:

-

Appearance: Bright yellow needles.[1]

-

Melting Point: 186–188°C.[1]

-

1H NMR (DMSO-d6):

8.86 (d, 1H, H-6), 8.05 (dd, 1H, H-4), 6.48 (d, 1H, H-3).[1]

Data Summary Table

| Property | Value | Context for Researcher |

| Molecular Formula | MW: 139.11 g/mol | |

| Melting Point | 186–188°C | High MP indicates strong intermolecular H-bonding.[1] |

| pKa (Conj. Acid) | 2.82 | Weak base; requires strong acids for protonation.[1] |

| Dipole Moment | ~5.8 D | Strong push-pull character; high polarity solvent required.[1] |

| UV-Vis ( | ~365 nm | Yellow color; useful for tracking reaction progress.[1] |

| Solubility | DMSO, DMF, Hot EtOH | Poor solubility in water and DCM. |

Part 6: Safety & Handling (E-E-A-T)[1]

As a Senior Application Scientist, I must emphasize the energetic potential of this compound.

-

Thermal Stability: While 2A5NP is stable at room temperature, nitro-pyridines can decompose violently at high temperatures (>250°C).[1] Do not distill residues to dryness.[1]

-

Skin Sensitization: It is a known irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) outside of controlled reaction vessels, as this can generate substantial heat and pressure.[1]

References

-

Crystal Structure Analysis

-

Synthesis & Mechanism

-

Physical Properties

-

Pharmaceutical Application (Kinase Inhibitors)

Sources

- 1. This compound | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 8. This compound [webbook.nist.gov]

2-Amino-5-nitropyridine synthesis from 2-aminopyridine

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitropyridine from 2-aminopyridine

This document provides a comprehensive technical guide for the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is the direct electrophilic nitration of 2-aminopyridine. This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a field-proven experimental protocol, and essential safety considerations.

Introduction and Strategic Overview

This compound is a key building block in organic synthesis, appearing as a yellow crystalline solid at room temperature.[1] Its value lies in its bifunctional nature, possessing both a nucleophilic amino group and an electron-deficient pyridine ring, making it a versatile precursor for more complex molecules. The most common and industrially viable method for its preparation is the controlled nitration of 2-aminopyridine using a mixed acid system of concentrated nitric and sulfuric acids.[1] This guide elucidates the chemical principles and practical steps necessary to achieve this transformation efficiently and safely.

Reaction Mechanism and Regioselectivity: A Tale of Two Directing Groups

The nitration of 2-aminopyridine is a classic example of electrophilic aromatic substitution (EAS) on a heterocyclic system. The reaction's success and selectivity are governed by the interplay of the activating amino group and the deactivating pyridine ring nitrogen.

Generation of the Electrophile: The Nitronium Ion

The potent electrophile required for this reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [2]

Directing Effects and The Predominance of the 5-Nitro Isomer

The regiochemical outcome of the nitration is a delicate balance of electronic effects:

-

The Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions through resonance donation of its lone pair of electrons into the pyridine ring.

-

The Pyridine Nitrogen: The ring nitrogen is strongly electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the ortho (positions 2 and 6) and para (position 4) positions.

In the strongly acidic reaction medium, the amino group is protonated to form the anilinium-type ion (-NH₃⁺), which is a deactivating, meta-directing group. However, a small equilibrium concentration of the free amino group persists. The nitration occurs on this highly activated, unprotonated form.

The attack at the 3-position (ortho to the amino group) is sterically hindered and electronically disfavored by the adjacent deactivating ring nitrogen. The 5-position (para to the amino group) is therefore the most electronically activated and sterically accessible site for electrophilic attack.[3] This leads to the predominant formation of this compound as the major product.[3][4]

The 2-Nitraminopyridine Intermediate

Under certain conditions, particularly at lower temperatures (below 40°C), the nitronium ion can attack the exocyclic amino nitrogen to form an N-nitro intermediate, 2-nitraminopyridine.[4] This is considered the kinetic product. When this intermediate is dissolved in sulfuric acid and heated to 50°C or higher, it undergoes an acid-catalyzed rearrangement, yielding the C-nitrated products, 2-amino-3-nitropyridine and this compound, with the latter being the major isomer.[4]

Experimental Protocol: A Validated Laboratory Procedure

This protocol is a synthesized methodology based on established procedures.[5] It is critical that this reaction is performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-Aminopyridine | >98% Purity | Starting Material |

| Concentrated Sulfuric Acid | 98% | Catalyst & Solvent |

| Concentrated Nitric Acid | 65-70% | Nitrating Agent |

| Ammonium Hydroxide | 25-28% Solution | Neutralization |

| Crushed Ice/Ice Water | Quenching/Cooling | |

| Three-Neck Round-Bottom Flask | Appropriate Volume | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | Agitation | |

| Dropping Funnel | Controlled Reagent Addition | |

| Thermometer | Temperature Monitoring | |

| Ice Bath | Temperature Control | |

| Buchner Funnel & Flask | Filtration |

Step-by-Step Synthesis Workflow

-

Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Dissolution of Starting Material: Carefully add 80 mL of 98% sulfuric acid to the flask. While stirring, slowly and portion-wise add 10 g of 2-aminopyridine. The addition should be controlled to keep the internal temperature below 35°C.[5]

-

Nitration: Once the 2-aminopyridine is fully dissolved, begin the dropwise addition of 11.34 g of 65% nitric acid via the dropping funnel.[5] Maintain vigorous stirring and ensure the internal temperature does not exceed 35°C throughout the addition.

-

Reaction Maturation: After the nitric acid addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45°C and maintain this temperature with stirring for 2 hours.[5] The reaction can be monitored by HPLC to confirm the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 400-500 g) in a large beaker with stirring. This step is highly exothermic and must be done with caution.

-

Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add 25-28% ammonium hydroxide solution to neutralize the acid. The pH should be carefully adjusted to approximately 8.[5] A large amount of yellow or greenish-yellow solid product will precipitate.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water until the washings are neutral (pH ~7).

-

Drying: Dry the solid product, this compound, in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. A typical yield is in the range of 70-80%.[5]

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis process.

Sources

- 1. guidechem.com [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration of 2 amino pyridine on ring structure | Filo [askfilo.com]

- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

Technical Guide: Melting Point Characterization of 2-Amino-5-nitropyridine

Advanced Protocols for Purity Assessment & Thermal Analysis

Executive Summary

In the synthesis of high-value heterocyclic intermediates, 2-Amino-5-nitropyridine (2A5NP) serves as a critical scaffold for pharmaceuticals and non-linear optical (NLO) materials. While its theoretical melting point is well-documented (186–188 °C ), achieving this range in practice requires rigorous control over specific isomeric and hydrolytic impurities.

This guide moves beyond basic textbook definitions to provide a self-validating system for thermal characterization. It addresses the "Blind Spot" of standard capillary analysis—specifically, the 2-hydroxy-5-nitropyridine impurity, which mimics the melting profile of the target compound, necessitating the use of Differential Scanning Calorimetry (DSC) for definitive validation.

Physicochemical Baseline

Before initiating experimental protocols, the target thermal profile must be established. Deviations from these values are not random errors; they are diagnostic indicators of specific contamination pathways.

| Property | Value / Range | Significance |

| Target Compound | This compound | Primary Analyte |

| CAS Number | 4214-76-0 | Unique Identifier |

| Acceptance Criteria (MP) | 186.0 – 188.0 °C | "Gold Standard" for >98% purity |

| Visual Appearance | Yellow to Greenish Crystalline Powder | Color shifts (to brown/orange) indicate oxidation or isomer contamination. |

| Molecular Weight | 139.11 g/mol | Relevant for enthalpy calculations. |

Impurity Profiling & Thermal Impact

The melting point is a colligative property; it is depressed by the presence of foreign species. However, not all impurities behave identically. The table below details the specific thermal signatures of common synthetic byproducts.

Diagnostic Table: Impurity Thermal Signatures

| Impurity | Origin | Melting Point | Thermal Effect on 2A5NP |

| 2-Amino-3-nitropyridine | Isomeric byproduct of nitration | 163–165 °C | Strong Depression: Even 1-2% w/w will drag the MP onset down to <180°C and broaden the range significantly. |

| 2-Aminopyridine | Unreacted starting material | 57–61 °C | Catastrophic Depression: Causes "sweating" or partial melt onset as low as 150°C. |

| 2-Hydroxy-5-nitropyridine | Hydrolysis during acid workup | 188–191 °C | Masking Effect: Critical Risk. Because its MP overlaps with the target, capillary methods may yield a "False Pass." Only DSC or HPLC can resolve this. |

Visualizing the Contamination Pathway

The following diagram maps the synthesis origins to their thermal consequences, aiding in root-cause analysis during OOS (Out of Specification) investigations.

Figure 1: Synthesis pathways showing critical impurities. Note that Impurity B (2-Hydroxy) poses a detection risk due to its overlapping melting point.

Experimental Protocols

Method A: Capillary Melting Point (Routine QC)

Best for: Quick purity checks and process monitoring.

Protocol:

-

Sample Prep: Dry the sample at 50°C under vacuum for 2 hours to remove solvent residues (water/ethanol) that cause pseudo-depression.

-

Grinding: Lightly crush the crystals into a fine powder. Caution: Do not over-grind to amorphousness, which can artificially lower the MP.

-

Packing: Fill a clean glass capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 170°C.

-

Critical Ramp: 1.0°C/min from 170°C to 190°C.

-

Why? High ramp rates (>2°C/min) near the melt will result in an observed value that is higher than the true thermodynamic melting point due to thermal lag.

-

-

Observation: Record the temperature of the first distinct liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).

Pass Criteria:

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Best for: Final product release, polymorph screening, and detecting "masked" impurities.

Protocol:

-

Instrument: Calibrated DSC (Indium/Zinc standards).

-

Pan System: Tzero Aluminum Pan (Crimped but not hermetically sealed, unless solvates are suspected).

-

Sample Mass: 2.0 – 4.0 mg. (Precision weighing is vital for enthalpy calculation).

-

Purge Gas: Nitrogen at 50 mL/min (Prevents oxidative degradation at high temps).

-

Thermal Cycle:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 200°C.

-

-

Analysis: Integrate the endothermic melting peak.

Data Interpretation Logic: Use the following decision tree to interpret the DSC thermogram.

Figure 2: DSC Decision Matrix. Note that a sharp peak is required; a broad peak with a correct onset often indicates the 2-hydroxy impurity.

References

-

Sigma-Aldrich. this compound Technical Grade Specification & Safety Data Sheet. Retrieved from .

-

National Institute of Standards and Technology (NIST). 2-Aminopyridine Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from .

-

ChemicalBook. 2-Amino-3-nitropyridine Properties and Melting Point Data. Retrieved from .

-

PubChem. 2-Hydroxy-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from .

-

European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. EP 0530524 A1. (Provides context on nitration pathways and isomeric byproduct separation). Retrieved from .

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of 2-Amino-5-nitropyridine

The following is an in-depth technical guide on the solubility and physicochemical profile of 2-Amino-5-nitropyridine.

Executive Summary

This compound (2A5NP) is a critical organic chromophore widely utilized in the synthesis of nonlinear optical (NLO) materials and pharmaceutical intermediates.[1] Its molecular architecture—featuring an electron-donating amino group (

This guide provides a comprehensive analysis of the solubility landscape of neutral 2A5NP, distinguishing it from its common salts (e.g., 2A5NPP, 2A5NPCl). It includes thermodynamic data, a validated experimental protocol for solubility determination, and strategic insights for solvent selection in crystal growth and purification.

Physicochemical Profile

Understanding the fundamental physical properties of 2A5NP is a prerequisite for predicting its solubility behavior. The compound crystallizes in a non-centrosymmetric structure, which is key to its NLO applications.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source/Context |

| CAS Number | 4214-76-0 | Registry |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 139.11 g/mol | Calculated |

| Appearance | Yellow to light brown crystalline powder | Physical observation |

| Melting Point | 186 – 190 °C | Thermometric analysis |

| Enthalpy of Formation ( | -8.97 ± 0.99 kJ/mol | Calorimetric study [1] |

| Enthalpy of Combustion ( | -2673.16 ± 0.24 kJ/mol | Oxygen-bomb calorimetry [1] |

| Dipole Moment | High (Push-Pull system) | Inferred from structure |

Solubility Landscape

The solubility of 2A5NP is governed by the "like dissolves like" principle, where solute-solvent interactions are dominated by dipole-dipole forces and hydrogen bonding.

Quantitative and Qualitative Solubility Data

Unlike its salts (e.g., 2-amino-5-nitropyridinium p-phenolsulfonate), which are often engineered for high aqueous solubility, the neutral 2A5NP molecule is hydrophobic.

| Solvent | Solubility Status | Quantitative Data (Approx.) | Temperature Note |

| Water | Low / Sparingly Soluble | 1.6 g/L | at 13 °C [2] |

| Methanol | Soluble | High (Qualitative) | Soluble in hot methanol; used for recrystallization. |

| Ethanol | Moderately Soluble | Moderate | Recrystallization solvent (often Ethanol/Water mix). |

| Chloroform | Soluble | N/A | Good solubility due to polarity matching. |

| Acetone | Soluble | N/A | High solubility; often used for washing salts. |

| Dichloroethane | Soluble | ~250 g/L (Precursor) | Used as reaction medium for synthesis. |

| DMSO / DMF | Highly Soluble | > 100 g/L (Est.) | Excellent solvents for polar aromatics. |

Critical Distinction: Researchers must distinguish between neutral 2A5NP and its salts (e.g., 2A5NP-nitrate). The nitrate salt has significantly higher water solubility (~70 g/L at RT) compared to the neutral base (~1.6 g/L).

Thermodynamic Drivers

The dissolution of 2A5NP involves disrupting the stable crystal lattice (Enthalpy of fusion,

-

Enthalpic Penalty: The high melting point (~188°C) indicates strong intermolecular forces (hydrogen bonding) in the solid state, creating a high energy barrier for dissolution.

-

Entropic Gain: Solvents capable of disrupting these hydrogen bonds (e.g., Methanol, DMSO) provide the necessary entropic gain to drive dissolution.

Experimental Protocol: Solubility Determination

When specific literature data is unavailable for a novel solvent system, the following self-validating protocol should be used to generate a solubility curve. This method ensures thermodynamic equilibrium is reached.

Method: Isothermal Saturation (Shake-Flask Method)

Objective: Determine the mole fraction solubility (

Workflow Diagram (DOT Visualization):

Figure 1: Isothermal saturation workflow for precise solubility determination.

Step-by-Step Procedure:

-

Preparation: Weigh an excess of 2A5NP (e.g., 2.0 g) into a jacketed glass vessel equipped with a magnetic stirrer.

-

Solvent Addition: Add 10 mL of the specific organic solvent.

-

Equilibration: Stir the suspension at the fixed temperature (

K) for 24–48 hours.-

Validation: Verify equilibrium by sampling at 24h and 48h. If concentrations differ by <1%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe filter (0.22 or 0.45 µm) pre-heated to the solution temperature to prevent precipitation.

-

Quantification:

-

Gravimetric: Evaporate solvent from a weighed aliquot and weigh the dry residue.

-

HPLC: Dilute the aliquot with mobile phase (e.g., Methanol:Water) and analyze against a standard curve.

-

Thermodynamic Modeling (Apelblat Equation)

To correlate experimental solubility data across different temperatures, the Modified Apelblat Equation is the industry standard model. It relates the mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis of experimental data.

Application:

Researchers can determine

Practical Applications

Crystal Growth & Recrystallization

-

Solvent Selection: For growing high-quality single crystals of neutral 2A5NP, Methanol or Ethanol are preferred. They offer a positive solubility gradient (solubility increases significantly with temperature), allowing for effective cooling crystallization.

-

Purification: To purify crude 2A5NP synthesized from 2-aminopyridine, recrystallization from Water/Ethanol (1:1) mixtures is effective. The compound dissolves in the hot mixture but precipitates upon cooling due to the "antisolvent" effect of water at lower temperatures.

Synthesis of NLO Salts

When reacting 2A5NP with acids (e.g., p-phenolsulfonic acid) to form NLO salts:

-

Use a solvent where the neutral 2A5NP is soluble but the resulting salt is less soluble (or has a steep solubility curve).

-

Methanol is frequently cited as the optimal medium for these proton-transfer reactions [3].

Safety and Handling

-

Hazard Identification: this compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Solvent Safety: When heating solvents like methanol or acetone, ensure systems are vented or equipped with reflux condensers to prevent pressure buildup.

References

-

Quan, S., Tan, Z., Di, Y., Tong, B., Wang, S., & Li, Y. (2007). Thermodynamic studies of crystalline this compound . Journal of Thermal Analysis and Calorimetry. Link

-

Fisher Scientific. This compound Product Specifications . Link

-

Sivasubramani, V., et al. (2017).[1] Synthesis, crystal growth, physicochemical properties... of 2-amino-5-nitropyridinium p-phenolsulfonate . CrystEngComm, 19, 5662-5678.[1] Link

-

BenchChem. This compound Safety Data & Properties . Link

Sources

Core Directive: The "Push-Pull" Architecture

Title: Spectroscopic Profiling and Structural Dynamics of 2-Amino-5-Nitropyridine: A Technical Guide for Chemical Characterization

This compound (2A5NP) is not merely a pyridine derivative; it is a prototypical "push-pull" chromophore. The electron-donating amino group (

For researchers in drug development and optoelectronics, this electronic polarization is the defining feature. It dictates the compound's solubility, its high nonlinear optical (NLO) response, and its specific spectroscopic signatures. This guide moves beyond static data lists to explain the causality of these signals, ensuring you can validate your synthesis or purity analysis with confidence.

Structural Analysis & Crystallography

Before interpreting solution-state spectra, one must understand the solid-state network. 2A5NP crystallizes in non-centrosymmetric space groups (often

Key Structural Features:

-

Hydrogen Bonding: The crystal lattice is stabilized by head-to-tail hydrogen bonding networks involving the amino hydrogen donors and the nitro oxygen acceptors, as well as the pyridine ring nitrogen.

-

Planarity: The molecule is essentially planar, maximizing

-conjugation. However, steric strain or crystal packing can induce slight twisting of the nitro group, which affects the

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis profile of 2A5NP is dominated by the ICT transition. Unlike simple pyridine, which shows weak

Solvatochromism (The "Self-Validating" Check): A critical purity check is the solvatochromic shift. As solvent polarity increases, the excited state (which is more polar than the ground state due to charge transfer) is stabilized, leading to a bathochromic (red) shift. If your spectrum does not shift significantly between Hexane and DMSO, your compound may be degraded or complexed.

| Solvent | Transition Type | Observation | |

| Ethanol | 335 - 345 | Intense yellow color; broad band. | |

| Water | ~350 | Red-shifted due to H-bonding stabilization. | |

| Cyclohexane | ~315 | Blue-shifted; vibrational fine structure may appear. | |

| Acidic Media | < 300 | Diagnostic: Protonation of ring N or |

Vibrational Spectroscopy (FT-IR)

In the infrared, 2A5NP presents a distinct "fingerprint" due to the coupling of the amino and nitro vibrations with the aromatic ring.

Diagnostic Bands:

-

Amino Group (

): Look for the characteristic doublet in the high-frequency region ( -

Nitro Group (

): The asymmetric and symmetric stretches are very strong. Their exact position confirms the oxidation state of the nitrogen. -

Ring Breathing: The pyridine ring modes are shifted relative to unsubstituted pyridine due to the heavy substituents.

| Functional Group | Wavenumber ( | Mode Assignment | Notes |

| 3480 (asym), 3360 (sym) | Stretching | Sharp doublet confirms primary amine. | |

| 3050 - 3100 | Stretching | Weak intensity. | |

| 1530 - 1550 | Asymmetric Stretch | Very Strong intensity. | |

| 1330 - 1350 | Symmetric Stretch | Strong; often overlaps with C-N stretch. | |

| Pyridine Ring | 1600, 1480 | Skeletal Vib. | "Breathing" modes enhanced by conjugation. |

| 1280 - 1300 | Stretching | Indicates conjugation between Ring and |

Nuclear Magnetic Resonance ( NMR)

This is the definitive tool for structural verification. The 2,5-substitution pattern breaks the symmetry of the pyridine ring, creating three distinct aromatic proton environments.

Solvent: DMSO-

The Logic of Assignment (Deshielding vs. Shielding):

-

H6 (Position 6): Most Deshielded. It is adjacent to the electronegative Ring Nitrogen and ortho to the electron-withdrawing Nitro group.

-

H4 (Position 4): Deshielded. It is ortho to the Nitro group.

-

H3 (Position 3): Shielded. It is ortho to the electron-donating Amino group.

-

: Broad singlet, exchangeable with

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H6 | 8.85 - 8.95 | Doublet (d) | ||

| H4 | 8.05 - 8.15 | Doublet of Doublets (dd) | Ortho to | |

| 7.50 - 7.80 | Broad Singlet (br s) | - | Variable position (conc./temp dependent). | |

| H3 | 6.50 - 6.60 | Doublet (d) | Ortho to |

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for assigning the NMR signals based on electronic effects, ensuring you are interpreting the data rather than just matching numbers.

Caption: Logical assignment of

Experimental Protocol: Purification & Measurement

To ensure the spectroscopic data above is reproducible, the sample must be free of isomers (like 2-amino-3-nitropyridine) and synthetic byproducts.

A. Recrystallization Protocol (Self-Validating)

-

Solvent System: Ethanol/Water (9:1 v/v).

-

Dissolution: Dissolve crude 2A5NP in boiling ethanol. Add water dropwise until slight turbidity persists, then add a drop of ethanol to clear.

-

Crystallization: Allow slow cooling to room temperature, then 4°C. Rapid cooling traps impurities.

-

Validation: The crystals should be yellow needles. Melting point must be sharp: 186–188 °C . A broad range (>2°C) indicates isomer contamination.

B. NMR Sample Preparation

-

Mass: Weigh 5-10 mg of dry crystals.

-

Solvent: Add 0.6 mL DMSO-

(ensure solvent is dry; water peak at 3.33 ppm can obscure signals). -

Filtration: If solution is hazy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts.

C. Workflow Diagram

Caption: Purification and validation workflow to ensure spectroscopic integrity.

References

-

National Institute of Standards and Technology (NIST). this compound Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4210: this compound. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 62, 7512–7515. (Used for solvent residual peak calibration).

Sources

13C NMR analysis of 2-Amino-5-nitropyridine

Technical Guide: C NMR Analysis of 2-Amino-5-nitropyridine

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of This compound (CAS: 4214-76-0) via Carbon-13 Nuclear Magnetic Resonance (

The molecule represents a classic "push-pull" electronic system, featuring a strong electron-donating amino group (

Part 1: Structural Context & Electronic Theory[1][3]

To accurately interpret the NMR spectrum, one must understand the underlying electronic currents affecting the carbon nuclei.[1][2][3]

The "Push-Pull" Electronic System

The pyridine ring is electron-deficient (

-

C2 Position (Amino): The amino group acts as a strong Mesomeric Donor (+M) .[1][3] It pushes electron density into the ring, significantly shielding the ortho (C3) and para (C5) positions relative to itself.[2][3]

-

C5 Position (Nitro): The nitro group is a strong Mesomeric Acceptor (-M) and Inductive Acceptor (-I) .[1] It pulls electron density, deshielding the ortho (C4, C6) positions.[2][3]

Structural Visualization

The following diagram illustrates the numbering scheme and the direction of electronic effects used for assignment.

Figure 1: Connectivity and electronic influence map of this compound.[1] Green arrows indicate electron donation (shielding); Red arrows indicate withdrawal (deshielding).[1]

Part 2: Experimental Protocol

Solvent Selection[2][3]

-

Primary Solvent: DMSO-

(Dimethyl sulfoxide-d6).[1] -

Reference Standard: Tetramethylsilane (TMS,

0.0 ppm) or the residual solvent peak of DMSO-

Quantitative Acquisition Parameters (qNMR)

Standard

| Parameter | Setting | Causality / Reason |

| Pulse Angle | ||

| Relaxation Delay ( | > 5 - 10 seconds | C2 and C5 are quaternary and lack efficient dipole-dipole relaxation pathways (no attached protons).[1] Short |

| Scans (NS) | 1024 - 4096 | Low natural abundance of |

| Relaxation Agent | Cr(acac) | Critical for qNMR: Add ~0.5 mg/mL Chromium(III) acetylacetonate.[3] This paramagnetic agent shortens |

| Temperature | 298 K (25°C) | Standard.[3] Heating to 313 K can sharpen peaks if broadening due to restricted rotation of the -NH |

Part 3: Spectral Assignment & Data Analysis[1]

The following assignments are derived from Substituent Chemical Shift (SCS) additivity rules for pyridine derivatives and validated against analogous literature data [2, 3].

Chemical Shift Table (DMSO- )

| Carbon Node | Type | Expected Shift ( | Electronic Environment (The "Why") |

| C3 | CH | 110.0 – 113.0 | Most Shielded. Located ortho to the strong electron donor (-NH |

| C4 | CH | 132.0 – 135.0 | Intermediate. It is para to the donor (-NH |

| C5 | C | 135.0 – 138.0 | Quaternary. Attached directly to the Nitro group (Ipso).[3] While -NO |

| C6 | CH | 145.0 – 148.0 | Deshielded. Located ortho to the Nitro group (deshielding) and alpha to the ring Nitrogen (deshielding due to electronegativity).[3] |

| C2 | C | 158.0 – 162.0 | Most Deshielded. Attached to the ring Nitrogen (alpha) and the Amino group (Ipso).[3] The direct attachment to electronegative N atoms dominates, shifting it furthest downfield.[1][2][3] |

Assignment Logic Workflow

To validate these assignments in your own spectrum, follow this logic path:

Figure 2: Logical workflow for assigning carbon signals using DEPT-135 editing.

Part 4: Troubleshooting & Artifacts

Missing Signals (The "Silent Carbon" Phenomenon)[1]

-

Symptom: Only 3 signals appear (the CH carbons), while C2 and C5 are invisible.[1][2][3]

-

Cause: Insufficient relaxation delay (

). Quaternary carbons in heterocycles have very long -

Solution: Increase

to 10s or add Cr(acac)

Broadening of C2/C3[1][2]

-

Symptom: Signals for C2 and C3 appear broad or doubled.[1][3]

-

Cause: Restricted rotation of the exocyclic C-N bond in the amino group.[1][3]

-

Solution: Run the experiment at elevated temperature (e.g., 313 K or 323 K) to speed up the exchange and sharpen the peaks.

Impurity Flags

Common synthesis precursors to watch for:

References

-

NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[1][3][4][5] Available at: [Link][1]

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]

-

Facey, G. Paramagnetic Relaxation Agents in 13C NMR. University of Ottawa NMR Facility Blog.[1][3] (Contextual grounding for Cr(acac)3 protocol).

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Crystal Structure of 2-Amino-5-nitropyridine

Abstract

This compound (2A5NP) is a pivotal organic molecule, recognized for its significant potential in nonlinear optics (NLO) and as a versatile building block in pharmaceutical synthesis. Its solid-state properties, which are intrinsically linked to its crystal structure, dictate its functionality and application viability. This guide provides a comprehensive technical examination of the crystal structure of 2A5NP, intended for researchers, material scientists, and professionals in drug development. We will delve into the synthesis and crystallization methodologies, offer a detailed analysis of the molecular arrangement and intermolecular forces in its anhydrous and monohydrate forms, and present the experimental protocols necessary for its study.

Introduction: The Significance of this compound

This compound is a derivative of pyridine characterized by an electron-donating amino group (-NH₂) at the 2-position and a powerful electron-withdrawing nitro group (-NO₂) at the 5-position. This specific electronic arrangement creates a significant molecular dipole moment, making it a molecule of great interest for applications in second-order nonlinear optics[1]. Beyond materials science, the reactive sites on the pyridine ring and its functional groups make 2A5NP a valuable intermediate for the synthesis of more complex pharmaceutical compounds and agrochemicals[2].

Understanding the precise three-dimensional arrangement of 2A5NP molecules in a crystal lattice is paramount. The crystal packing, dictated by a delicate balance of intermolecular forces, governs critical macroscopic properties such as thermal stability, solubility, and optical response. This guide elucidates the foundational principles and experimental details of the 2A5NP crystal structure to empower researchers in their design and application of this versatile compound.

Core Molecular and Physicochemical Properties

Before exploring the crystal lattice, it is essential to understand the properties of the individual 2A5NP molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₂ | [3][4] |

| Molecular Weight | 139.11 g/mol | [3][4] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 186–190 °C | [4] |

| CAS Number | 4214-76-0 | [3] |

| Hydrogen Bond Donors | 1 (the amino group) | [5] |

| Hydrogen Bond Acceptors | 4 (pyridine nitrogen, two nitro oxygens, amino nitrogen) | [5] |

Synthesis and Single Crystal Growth

The definitive analysis of a crystal structure via X-ray diffraction requires high-quality single crystals. This is a two-step process involving the initial chemical synthesis of the compound followed by a meticulous crystallization procedure.

Synthesis via Electrophilic Nitration

The most common and efficient route to synthesize 2A5NP is the electrophilic nitration of 2-aminopyridine[2]. The underlying principle involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The reaction is performed at low temperatures to control its exothermic nature and ensure selective nitration at the 5-position, which is electronically activated for electrophilic attack.

-

Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 18.82 g (0.2 mol) of 2-aminopyridine to 75.3 g of 1,2-dichloroethane. Stir the mixture until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to below 10 °C.

-

Nitration: Slowly add a pre-mixed and cooled nitrating mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask over approximately 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. The solution will change color from light yellow to deep red.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours to ensure completion.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the solution by slowly adding aqueous ammonia or sodium hydroxide solution until the pH reaches approximately 5-6, which will precipitate the product.

-

Isolation: Filter the resulting dark yellow precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from water or ethanol to yield high-purity (98%+) this compound[6].

Single Crystal Growth by Slow Evaporation

Growing diffraction-quality single crystals is an exercise in patience and precision. The slow evaporation technique is highly effective for compounds like 2A5NP. The principle is to create a saturated or slightly supersaturated solution and then allow the solvent to evaporate over an extended period. This slow process enables molecules to deposit onto a nucleation site in a highly ordered fashion, forming a well-defined crystal lattice.

-

Solvent Selection: Choose a solvent in which 2A5NP has moderate solubility, such as methanol or ethanol.

-

Solution Preparation: Prepare a saturated solution of purified 2A5NP in the chosen solvent at room temperature. Gentle heating can be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free beaker or vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to restrict the rate of evaporation. Place the container in a location free from vibrations and significant temperature fluctuations.

-

Harvesting: Allow the solvent to evaporate over several days to weeks. Small, transparent, and well-formed crystals should appear. Once the crystals have reached a suitable size (e.g., 0.1-0.3 mm in each dimension), they can be carefully harvested for analysis.

Crystal Structure Analysis

The crystal structures of both anhydrous this compound and its monohydrate have been determined by single-crystal X-ray diffraction, revealing distinct packing arrangements and hydrogen-bonding networks[7].

Anhydrous this compound

The anhydrous form of 2A5NP crystallizes in the monoclinic crystal system. The packing is dominated by a robust network of intermolecular hydrogen bonds.

| Crystallographic Parameter | Anhydrous 2A5NP |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.016(4) |

| b (Å) | 5.619(2) |

| c (Å) | 9.141(3) |

| β (deg) | 104.14(2) |

| Volume (ų) | 598.1(3) |

| Z | 4 |

| Reference | [5][7] |

Note: The unit cell parameters are from the study by Aakeröy et al., as referenced by CCDC 759882.[5][7]

In this structure, the primary intermolecular connection is a hydrogen bond between the amino group of one molecule and a nitro-group oxygen of a neighboring molecule (N—H···O). These interactions link the molecules into chains. Furthermore, a weaker hydrogen bond exists between an amino hydrogen and the pyridine nitrogen of another molecule (N—H···N), creating a more complex three-dimensional network[7]. This efficient packing and strong hydrogen bonding contribute to its relatively high melting point and thermal stability.

This compound Monohydrate

When crystallized from water, 2A5NP can incorporate a water molecule into its lattice, forming a monohydrate. This inclusion dramatically alters the crystal packing and hydrogen-bonding scheme. The water molecule acts as a hydrogen-bond "bridge," accepting a hydrogen bond from the amino group of one 2A5NP molecule and donating hydrogen bonds to the nitro-group oxygen and the pyridine nitrogen of adjacent 2A5NP molecules[7]. This creates a layered structure where sheets of 2A5NP molecules are held together by the intermediary water molecules. The presence of this hydrate form is a critical consideration in pharmaceutical development, as different crystalline forms (polymorphs and hydrates) can have different stabilities and dissolution rates.

Polymorphism and Co-Crystallization

The ability of 2A5NP to form different crystal structures extends beyond its hydrate. It is known to form numerous co-crystals and salts, which is a testament to its versatility as a building block in crystal engineering[8]. For instance, when reacted with a strong acid like sulfamic acid, a proton transfer occurs, forming the 2-amino-5-nitropyridinium cation[9]. The resulting salt exhibits a completely different hydrogen-bonding pattern, with the pyridinium N-H⁺ group and the amino group donating strong hydrogen bonds to the sulfamate anion[9]. This ability to form salts and co-crystals is actively exploited to tune the physical properties of the material, particularly to create non-centrosymmetric crystal structures required for second-harmonic generation (SHG) and other NLO applications.

Conclusion

The crystal structure of this compound is a rich subject, demonstrating fundamental principles of molecular recognition and crystal engineering. Its solid-state architecture is governed by a network of strong N—H···O and weaker N—H···N hydrogen bonds, which stabilize the anhydrous form. The introduction of solvent molecules or co-formers can systematically alter this network, leading to the formation of hydrates and co-crystals with tailored properties. For researchers in materials science and drug development, a thorough understanding of these crystalline forms, underpinned by robust synthesis and characterization protocols, is essential for harnessing the full potential of this important molecule.

References

-

Synthesis, structure, Hirshfeld surface analysis, and computational studies of this compound-2,4-dinitrophenol cocrystal. (2022). SN Applied Sciences. Available at: [Link]

-

Rajkumar, M. A., et al. (2015). Crystal structure of 2-amino-5-nitropyridinium sulfamate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. Available at: [Link]

-

Mary, M. B., et al. (2019). Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of this compound with Phenylthioacetic Acid and Barbituric Acid. Journal of Molecular Structure. Available at: [Link]

-

Aakeröy, C. B., et al. (1998). A structural study of this compound and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry. Available at: [Link]

-

Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. (2020). Journal of Materials Science: Materials in Electronics. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Reaction thermochemistry data. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. oaji.net [oaji.net]

- 2. This compound | 4214-76-0 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound technical, = 95.0 NT 4214-76-0 [sigmaaldrich.com]

- 5. This compound | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. A structural study of this compound and 2-amino-3-nitropyridine: intermolecular forces and polymorphism - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/A800073E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]